molecular formula C14H8ClF3O B2891065 (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 91503-65-0

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2891065
CAS No.: 91503-65-0
M. Wt: 284.66
InChI Key: PGDKPDCUHKYHOS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone (CAS 91503-65-0) is a high-purity chemical reagent supplied with a guaranteed purity of ≥95% . It has a molar mass of 284.66 g/mol and its molecular formula is C14H8ClF3O . This compound belongs to a class of 2-amino-3-benzoylthiophene derivatives and serves as a crucial research tool in pharmacology and medicinal chemistry for the study of adenosine receptor allosterism . Its primary research value lies in its function as a positive allosteric modulator of the adenosine A1 receptor (A1AR) . By binding to an allosteric site on the A1AR that is distinct from the orthosteric site bound by adenosine, this compound modulates the receptor's conformation. This enhances the binding affinity and signaling efficacy of the endogenous agonist, adenosine, effectively potentiating its physiological effects . This mechanism is of significant interest for investigating conditions such as ischemic injury, chronic pain, and arrhythmias, where selective amplification of adenosine's action in damaged tissues is theorized to have therapeutic potential . Researchers utilize this compound to probe G protein-coupled receptor (GPCR) signaling complexity and to explore novel pathways for therapeutic intervention with potentially greater spatial and temporal selectivity than orthosteric ligands. The product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDKPDCUHKYHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the condensation of 4-chlorobenzoyl chloride with 3-(trifluoromethyl)benzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For instance, its trifluoromethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The chlorophenyl group may contribute to binding affinity and specificity towards certain biological macromolecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The meta position of the trifluoromethyl group in the target compound distinguishes it from analogs with para -substituted groups. For example:

  • This substitution reduces lipophilicity (logP) and may alter receptor selectivity .
  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone (): The para-hydroxyl group introduces strong electron-donating effects, increasing solubility but reducing metabolic stability due to susceptibility to glucuronidation .

Key Insight: Meta-substituted CF₃ optimizes a balance between lipophilicity and electronic withdrawal, enhancing receptor binding in adenosine A1 modulation .

Functional Group Modifications

Trifluoromethyl vs. Sulfonyl Groups
  • (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone (): The sulfonyl (SO₂CH₃) group is a stronger electron-withdrawing group than CF₃, leading to higher polarity and reduced membrane permeability. This compound’s molecular weight (294.76 Da) is lower than the target compound’s (~300.66 Da), but its solubility in aqueous media is likely higher .
Thiophene vs. Benzene Backbones
  • {2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl}(4-chlorophenyl)methanone (): Replacing one phenyl ring with a thiophene introduces sulfur-based resonance effects.

Physicochemical Properties

Compound Molecular Weight (Da) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound 300.66 3-CF₃, 4-Cl N/A ~3.8
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 232.67 4-OH, 4-Cl N/A ~2.5
Compound 15 () 366.38 4-piperidinylpentyloxy, 4-Cl 149–151 ~4.2
(3-Methanesulfonylphenyl) analog () 294.76 3-SO₂CH₃, 4-Cl N/A ~2.8

Notes:

  • The target compound’s higher logP (~3.8) reflects the CF₃ group’s lipophilicity, favoring blood-brain barrier penetration .
  • Piperidinylpentyloxy-substituted analogs (e.g., Compound 15) have elevated molecular weights and melting points due to extended alkyl chains .

Biological Activity

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Structural Overview

The compound features a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl moiety, contributing to its unique reactivity and biological profile. The presence of halogen substituents such as chlorine and trifluoromethyl enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : It has shown inhibitory effects on various kinases, including CDK2/cyclin E, FLT3, and VEGFR2, which are crucial in cancer progression and cell signaling pathways.
  • Antibacterial Activity : The compound exhibits broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. However, further research is needed to elucidate the exact mechanisms behind this activity.
  • Anticancer Properties : Preliminary studies indicate potential anticancer effects, with some derivatives demonstrating cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their antiproliferative effects in vitro .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

CompoundBiological ActivityIC50 Values (µM)Reference
This compoundKinase inhibitionTBD
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneAnticancer (MCF-7 cell line)50
Benzofuran derivativesAnticancer<20
Various thiazole derivativesCytotoxicity<10

Case Studies

  • Kinase Inhibition Studies : Research has demonstrated that this compound effectively inhibits CDK2/cyclin E activity, which is pivotal for cell cycle regulation. This inhibition can potentially lead to reduced proliferation of cancer cells.
  • Antibacterial Efficacy : In vitro studies have shown that the compound exhibits significant antibacterial activity against common pathogens. Further investigations are underway to determine the specific molecular targets involved in this antibacterial action.
  • Anticancer Activity Assessment : A series of derivatives based on the core structure were subjected to screening against multiple cancer cell lines. Notably, one derivative showed a remarkable IC50 value of 50 µM against MCF-7 cells, indicating promising anticancer potential .

Q & A

Q. What are the recommended synthetic routes for (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Grignard reactions. A validated approach involves reacting 4-chlorobenzoyl chloride with 3-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions, followed by acidic workup to yield the ketone. For intermediates requiring epoxidation (e.g., analogs), m-chloroperbenzoic acid (mCPBA) is effective .

Key Steps:

  • Grignard Reaction: Use dry THF as solvent, maintain temperatures below 0°C during reagent addition.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Confirm aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; trifluoromethyl group as a singlet in ¹³C NMR at ~120 ppm).
  • Mass Spectrometry (EI): Look for molecular ion peaks at m/z 304 (C₁₄H₈ClF₃O⁺) .
  • HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Q. What thermodynamic properties are critical for experimental design?

Methodological Answer: Key thermodynamic data from NIST includes:

PropertyValueMethodReference
Melting Point72.0°CDSC
Boiling Point465°C (extrapolated)TRC data
Phase Change Enthalpy9.13 ± 0.05 kJ/molEI

These values inform solvent selection (e.g., high-boiling solvents like DMF for reflux) and storage conditions (desiccated, <4°C).

Advanced Research Questions

Q. How can conflicting biological activity data for derivatives be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) require orthogonal assays:

  • Dose-Response Curves: Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ values.
  • Counter-Screens: Use unrelated targets (e.g., CYP450 enzymes) to rule off-target effects.
  • Structural Analog Comparison: Compare with derivatives like [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone to identify structure-activity relationships (SAR) .

Q. What computational strategies optimize reaction yields for scaled synthesis?

Methodological Answer: Leverage density functional theory (DFT) and molecular docking:

  • DFT (B3LYP/6-31G):* Model transition states to identify rate-limiting steps (e.g., acylation barriers).
  • Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction kinetics .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .

Q. How can crystallographic data resolve structural ambiguities in analogs?

Methodological Answer: X-ray crystallography provides definitive structural validation:

  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

  • Key Metrics for this compound Analogs:

    ParameterValueReference
    Space GroupP2₁/c
    Bond Length (C=O)1.21 Å
    Dihedral Angle85.3° (aryl rings)

Compare with deposited data (e.g., CCDC 2990) to confirm stereoelectronic effects .

Q. What strategies mitigate side reactions during functionalization?

Methodological Answer:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during electrophilic substitution.
  • Low-Temperature Conditions: Perform lithiation at −78°C (dry ice/acetone bath) to suppress polymerization.
  • Catalytic Systems: Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to minimize homocoupling byproducts .

Q. How do substituents influence electronic properties in derivatives?

Methodological Answer:

  • Hammett Constants (σ): Correlate electron-withdrawing groups (e.g., −CF₃: σₚ = 0.54) with reaction rates in nucleophilic acyl substitutions.
  • UV/Vis Spectroscopy: Monitor λₘₐₓ shifts (e.g., 280 nm for parent compound vs. 295 nm for nitro derivatives) to assess conjugation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

Methodological Answer: Variations (e.g., 72.0°C vs. 68–70°C) may arise from polymorphic forms or impurities:

  • DSC Analysis: Perform heating/cooling cycles (5°C/min) to detect polymorph transitions.
  • Recrystallization: Test solvents (ethanol vs. ethyl acetate) to isolate pure crystalline forms .

10. Resolving conflicting bioactivity data in kinase assays
Methodological Answer:

  • ATP Competition Assays: Determine if inhibition is ATP-competitive (Kd vs. IC₅₀ shifts with ATP concentration).
  • Mutagenesis Studies: Replace key residues (e.g., gatekeeper Met⁸⁰⁶ in EGFR) to confirm binding specificity .

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